molecular formula C11H6BrN3O2S B11050209 2-Furancarboxamide, N-(6-bromo-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)-

2-Furancarboxamide, N-(6-bromo-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)-

Cat. No.: B11050209
M. Wt: 324.16 g/mol
InChI Key: VMBBJPPCUXFQRZ-UHFFFAOYSA-N
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Description

N-[(2E)-6-BROMO-2H-[1,2,4]THIADIAZOLO[2,3-A]PYRIDIN-2-YLIDENE]-2-FURAMIDE is a heterocyclic compound with a complex structure that includes bromine, nitrogen, oxygen, and sulfur atoms.

Preparation Methods

The synthesis of N-[(2E)-6-BROMO-2H-[1,2,4]THIADIAZOLO[2,3-A]PYRIDIN-2-YLIDENE]-2-FURAMIDE typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-[(2E)-6-BROMO-2H-[1,2,4]THIADIAZOLO[2,3-A]PYRIDIN-2-YLIDENE]-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

N-[(2E)-6-BROMO-2H-[1,2,4]THIADIAZOLO[2,3-A]PYRIDIN-2-YLIDENE]-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-6-BROMO-2H-[1,2,4]THIADIAZOLO[2,3-A]PYRIDIN-2-YLIDENE]-2-FURAMIDE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

N-[(2E)-6-BROMO-2H-[1,2,4]THIADIAZOLO[2,3-A]PYRIDIN-2-YLIDENE]-2-FURAMIDE can be compared with other heterocyclic compounds such as:

Properties

Molecular Formula

C11H6BrN3O2S

Molecular Weight

324.16 g/mol

IUPAC Name

N-(6-bromo-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)furan-2-carboxamide

InChI

InChI=1S/C11H6BrN3O2S/c12-7-3-4-9-13-11(18-15(9)6-7)14-10(16)8-2-1-5-17-8/h1-6H

InChI Key

VMBBJPPCUXFQRZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)N=C2N=C3C=CC(=CN3S2)Br

Origin of Product

United States

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